Premarin

Übersicht

Beschreibung

Premarin is a medication that contains conjugated estrogens, a mixture of estrogen hormones . It is used to treat menopause symptoms such as hot flashes and vaginal changes, and to prevent osteoporosis (bone loss) in menopausal women . It is also used to replace estrogen in women with ovarian failure or other conditions that cause a lack of natural estrogen in the body .

Synthesis Analysis

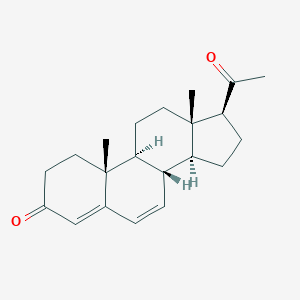

This compound is a complex mixture of estrogenic components that bind to and activate ERα and ERβ . Sophisticated biochemical methods revealed the mechanisms of estrogen synthesis through the enzyme aromatase . A total of 60 steroidal components were identified using their exact m/z, product ion spectra of known, and predicted conjugated estrogen structures .

Molecular Structure Analysis

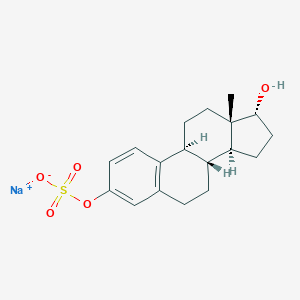

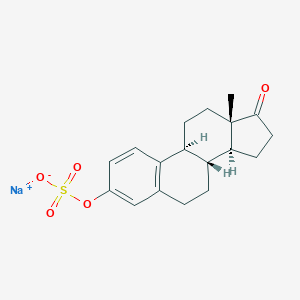

The molecular formula of this compound is C18H22O5S . Its average mass is 350.429 Da and its monoisotopic mass is 350.118805 Da .

Chemical Reactions Analysis

This compound contains a complex mixture of estrogenic components that bind to and activate ERα and ERβ . Like other nuclear receptors (NRs), ERα modulates transcription through interactions with cofactors including coactivators and corepressors involved in processes such as chromatin remodeling and the recruitment of general transcription factors .

Wissenschaftliche Forschungsanwendungen

Premarin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Hormonersatztherapie (HRT): this compound wird häufig in der Hormonersatztherapie zur Behandlung von Menopausensymptomen wie Hitzewallungen und vaginalen Veränderungen eingesetzt. Es trägt dazu bei, das Östrogen aufzufüllen, das der Körper nach der Menopause nicht mehr produziert, und bietet so Linderung von diesen Beschwerden .

Prävention von Osteoporose: Eine weitere wichtige Anwendung von this compound ist die Vorbeugung von Osteoporose bei Frauen in den Wechseljahren. Durch die Ergänzung des Östrogenspiegels hilft this compound, die Knochendichte zu erhalten und das Risiko von Frakturen und Knochenverlust im Zusammenhang mit den Wechseljahren zu verringern .

Behandlung von Eierstockversagen: Frauen, die an Eierstockversagen oder anderen Erkrankungen leiden, die zu einem Östrogenmangel führen, können von this compound profitieren. Es dient als eine Ersatztherapie, um den normalen Östrogenspiegel im Körper wiederherzustellen .

Neurodegeneration Forschung: Neuere Studien haben die Auswirkungen von this compound auf die Neurodegeneration untersucht. So haben Forschungen gezeigt, dass this compound die Neurodegeneration in Rückenmarksverletzungsmodellen (SCI) bei Ratten reduzieren und die Genesung fördern kann, was auf mögliche therapeutische Anwendungen hindeutet .

Reduzierung des Demenzrisikos: Im Zusammenhang mit dem Demenzrisiko hat sich gezeigt, dass eine Hormontherapie mit Estradiol die Degeneration in wichtigen Hirnarealen von Frauen nach der Menopause mit erhöhtem Demenzrisiko verhindert. Während Estradiol spezifischer mit diesem Nutzen in Verbindung gebracht wurde, legt die Rolle von this compound als Östrogenformulierung nahe, dass es ähnliche Anwendungen haben könnte .

Erhaltung der Vaginalgesundheit: this compound wird auch zur Behandlung von vaginalen Symptomen aufgrund der Menopause wie Trockenheit und Atrophie eingesetzt. Durch die Bereitstellung von Östrogen trägt es dazu bei, die Vaginalgesundheit zu erhalten und Beschwerden während der Menopause zu lindern .

Wirkmechanismus

Target of Action

Premarin, a brand of conjugated estrogens, primarily targets estrogen receptors (ERs), specifically ERα and ERβ . These receptors are found in various tissues in the body, including the reproductive system, cardiovascular system, and bone . They play a crucial role in the development and maintenance of the female reproductive system and secondary sexual characteristics .

Mode of Action

This compound, being a complex mixture of estrogenic components, binds to and activates ERα and ERβ . This binding triggers a series of cellular responses, including the modulation of gene expression and cellular growth . The activation of these receptors by this compound leads to a reduction in the elevated levels of gonadotropins seen in postmenopausal women .

Biochemical Pathways

The activation of ERs by this compound influences several biochemical pathways. It modulates transcription through interactions with cofactors, including coactivators and corepressors involved in processes such as chromatin remodeling and the recruitment of general transcription factors . This modulation can lead to changes in cell differentiation, proliferation, and survival.

Pharmacokinetics

This compound, being water-soluble, is well-absorbed from the gastrointestinal tract after oral administration . The distribution of this compound and its metabolites is wide, with higher concentrations found in sex hormone-responsive tissues

Result of Action

The action of this compound at the molecular and cellular level leads to several effects. It decreases post-injury lesion volume, attenuates neuronal cell death, inflammation, and axonal damage . It also alters the balance of pro- and anti-apoptotic proteins in favor of cell survival and improves angiogenesis and microvascular growth . These effects contribute to the therapeutic benefits of this compound in treating menopausal symptoms and preventing osteoporosis .

Action Environment

Environmental factors, particularly diet, can influence the action of this compound. Dietary behavior is a modifiable factor that has been shown to be impactful in cardiovascular disease . Plant-based diets have been associated with a lower risk for cardiovascular disease, cardiometabolic disease, and chronic kidney disease . These beneficial effects of consuming a plant-based diet are also observed in preeclampsia . .

Safety and Hazards

Using Premarin may increase your chance of getting cancer of the uterus (womb) . It is also associated with an increased risk of blood clots, stroke, or heart attack . You should not use this compound if you have: undiagnosed vaginal bleeding, liver disease, a bleeding disorder, if you will have major surgery, or if you have ever had a heart attack, a stroke, a blood clot, or cancer of the breast, uterus/cervix, or vagina .

Zukünftige Richtungen

The dosage and administration of Premarin should be periodically reassessed by the healthcare provider . Patients should be treated with the lowest effective dose. Generally, women should be started at 0.3 mg this compound daily . Subsequent dosage adjustment may be made based upon the individual patient response .

Biochemische Analyse

Biochemical Properties

Premarin’s primary components, estrone and equilin, are partial agonists in comparison with 17β-estradiol in recruiting cofactor peptides to estrogen receptor alpha (ERα) . They mediate differential ERα ligand-binding domain-cofactor interactions .

Cellular Effects

This compound exhibits differential gene regulation patterns in MCF-7 cells . It also influences cell function by mediating ERα interaction with cofactor peptides .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with ERα . It influences changes in gene expression and mediates ERα interaction with cofactor peptides .

Temporal Effects in Laboratory Settings

It has been observed that this compound shows differential gene regulation patterns in MCF-7 cells .

Eigenschaften

| { "Design of the Synthesis Pathway": "Premarin can be synthesized through a multi-step process that involves the isolation and purification of several key intermediates. The synthesis pathway involves the use of both chemical and enzymatic reactions, with the final product being obtained through a series of purification steps.", "Starting Materials": [ "Estrone", "Sodium hydroxide", "Sodium sulfate", "Sodium borohydride", "Diethyl ether", "Ethanol", "Acetic anhydride", "Sodium acetate", "Methyl acetoacetate", "Methylamine", "Formaldehyde", "Hydrogen chloride", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Estrone is first converted to estradiol through reduction with sodium borohydride in the presence of sodium hydroxide.", "The resulting estradiol is then reacted with acetic anhydride and sodium acetate to form estradiol acetate.", "Estradiol acetate is then reacted with methyl acetoacetate in the presence of sodium ethoxide to form 6-methyl-17-acetoxyprogesterone.", "The 6-methyl-17-acetoxyprogesterone is then reacted with methylamine and formaldehyde to form 6-methyl-17-(1'-methyl-2'-pyrrolidinyl)androsta-1,4-diene-3,17-dione.", "The final step involves the purification of the product through a series of chromatography and crystallization steps." ] } | |

| The conjugated estrogens, equally to the normal physiological estrogen, work by agonistically binding to the estrogen receptors alpha and beta. The estrogen receptors vary in quantity and proportion according to the tissues and hence, the activity of this conjugated estrogens is very variable. The activity made by the conjugated estrogens is driven by the increase in the synthesis of DNA, RNA and various proteins in responsive tissues which in order will reduce the release of gonadotropin-releasing hormone, follicle-stimulating hormone and leuteinizing hormone. The specific mechanism of action cannot be described only in terms of total estrogenic action as the pharmacokinetic profile, the tissue specificity and the tissue metabolism is different for each component of the product. | |

CAS-Nummer |

438-67-5 |

Molekularformel |

C18H22NaO5S |

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

sodium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1 |

InChI-Schlüssel |

NXIYWKXROFOTPA-ZFINNJDLSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |

Aussehen |

White to Off-White Solid |

melting_point |

Can range from 173-282 °C depending of the component |

| 12126-59-9 438-67-5 |

|

Piktogramme |

Irritant; Health Hazard |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Verwandte CAS-Nummern |

481-97-0 (Parent) |

Löslichkeit |

Soluble |

Synonyme |

Carentil Climarest Climopax Congest Conjugated Equine Estrogens Conjugated Estrogenic Hormones Conjugated Estrogenic Substances Conjugated Estrogens Dagynil Equine Estrogens, Conjugated Estro Feminal Estro-Feminal Estrogenic Hormones, Conjugated Estrogenic Substances, Conjugated Estrogens, Conjugated Estrogens, Conjugated (USP) Femavit Oestro Feminal Oestro-Feminal Oestrofeminal Prelestrin Premarin Presomen Progens Transannon |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

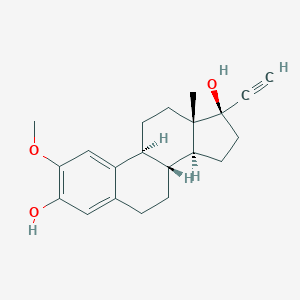

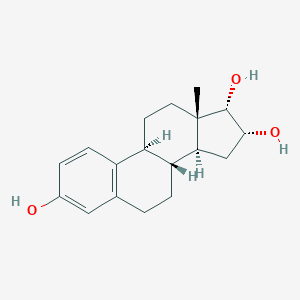

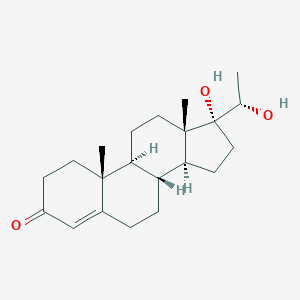

![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)